molecular formula C9H10N2O4 B457525 methyl N-(4-methyl-3-nitrophenyl)carbamate CAS No. 63379-18-0

methyl N-(4-methyl-3-nitrophenyl)carbamate

Cat. No. B457525
Key on ui cas rn: 63379-18-0
M. Wt: 210.19g/mol
InChI Key: LBOMLFVUWZSOJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04600797

Procedure details

100 ml of methylene chloride are introduced into a 2 l four-necked flask equipped with a stirrer, reflux condenser, thermometer and two dropping funnels, and 165.2 g (1 mol) of 4-tolylcarbamic acid methyl ester, dissolved in 400 ml of methylene chloride, and 109.3 g of 98% strength (1.7 mols) nitric acid dissolved in 150 ml of methylene chloride are added simultaneously in the course of 1 hour, at 20° C. and under normal pressure, the temperature being maintained by external cooling. After completion of the dropwise addition, the mixture is stirred for a further hour at 20° C., the resulting solution is extracted twice with 100 ml of water at a time, and the organic solvent is then distilled off. Yield: 209.3 g of crude product, of melting point 96° to 102° C. This crude product is introduced into dilute sodium hydroxide solution, consisting of 450 ml of water and 112 g (2.8 mols) of NaOH, and the mixture is heated to 95° C. and kept at this temperature for 3 hours, whilst distilling off the methanol formed during hydrolysis of the 2-nitro-4-tolylcarbamic acid methyl ester to the amino group. The mixture is cooled to 60° C. and stirred for a further 30 minutes at 60° C., and the product is filtered off and washed alkali-free with water. The moist product is dried to constant weight in vacuo at 60° C. Yield: 144.4 g of dry product (94.6% of theory); purity: 99.7%.
Quantity
165.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
112 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[CH:7][CH:6]=1.[N+:13]([O-])([OH:15])=[O:14].O.[OH-].[Na+]>C(Cl)Cl>[CH3:1][O:2][C:3](=[O:12])[NH:4][C:5]1[CH:10]=[CH:9][C:8]([CH3:11])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
165.2 g
Type
reactant
Smiles
COC(NC1=CC=C(C=C1)C)=O
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
450 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
112 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for a further hour at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
are added simultaneously in the course of 1 hour, at 20° C. and under normal pressure
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature being maintained by external cooling
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
EXTRACTION
Type
EXTRACTION
Details
the resulting solution is extracted twice with 100 ml of water at a time
DISTILLATION
Type
DISTILLATION
Details
the organic solvent is then distilled off
ADDITION
Type
ADDITION
Details
This crude product is introduced into dilute sodium hydroxide solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 95° C.
DISTILLATION
Type
DISTILLATION
Details
whilst distilling off the methanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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